molecular formula C26H30ClN3O4 B5336416 5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5336416
M. Wt: 484.0 g/mol
InChI Key: BVIUPOGETAZAMB-ZNTNEXAZSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a hydroxy group, a piperazine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the pyrrol-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Addition of the benzoyl group: This step may involve Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

It may serve as a ligand in biochemical assays to study protein-ligand interactions.

Medicine

Industry

It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperidin-1-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the piperazine ring in 5-(4-chlorophenyl)-3-hydroxy-1-[2-(piperazin-1-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one may confer unique pharmacological properties, such as enhanced binding affinity to certain receptors or improved metabolic stability.

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4/c1-17(2)34-21-9-5-19(6-10-21)24(31)22-23(18-3-7-20(27)8-4-18)30(26(33)25(22)32)16-15-29-13-11-28-12-14-29/h3-10,17,23,28,31H,11-16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIUPOGETAZAMB-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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